Fmoc-3-Pal-OH (CAS 175453-07-3), chemically defined as (S)-N-Fmoc-(3-Pyridyl)alanine, is a highly specialized unnatural amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS) and supramolecular chemistry [1]. As a structural analog of phenylalanine, it features a nitrogen atom at the 3-position of the aromatic ring, introducing a distinct protonation-deprotonation equilibrium with a pKa that is highly responsive to physiological pH shifts [2]. In procurement contexts, this compound is primarily selected to replace standard hydrophobic residues (such as phenylalanine or tyrosine) when a workflow requires enhanced aqueous solubility, pH-triggered conformational switching, or precise metal-coordination capabilities without sacrificing the steric bulk required for receptor pocket binding [3].
Generic substitution of Fmoc-3-Pal-OH with natural Fmoc-Phe-OH or its regioisomers (Fmoc-2-Pal-OH and Fmoc-4-Pal-OH) routinely fails due to the strict geometric and electronic requirements of target applications [1]. Replacing 3-Pal with standard phenylalanine eliminates the pH-responsive molecular switch, leading to uncontrolled gelation in hydrogels and poor aqueous solubility of the resulting peptide sequences[2]. Furthermore, substituting with the 4-pyridyl isomer shifts the nitrogen vector to the para position, which drastically alters the dipole moment, increases hydrophilicity beyond optimal ranges for certain receptor interactions, and forces linear rather than angular metal coordination in supramolecular assemblies, fundamentally changing the end-product architecture [3].
In the development of ultrashort peptide hydrogels, the incorporation of Fmoc-3-Pal-OH provides a defined protonation-deprotonation equilibrium that regulates supramolecular self-assembly [1]. While classical Fmoc-Phe-OH derivatives (such as Fmoc-FF) suffer from uncontrolled gelation and limited aqueous solubility across physiological conditions, Fmoc-3-Pal-OH acts as a molecular switch, enabling controlled in situ hydrogelation and enhanced solubility under mildly acidic conditions [1].
| Evidence Dimension | Gelation control and aqueous solubility |
| Target Compound Data | Fmoc-3-Pal-OH enables pH-triggered, controlled in situ hydrogelation |
| Comparator Or Baseline | Fmoc-Phe-OH derivatives exhibit uncontrolled gelation and poor physiological solubility |
| Quantified Difference | Provides an active molecular switch for structural collapse/assembly based on pH |
| Conditions | Physiological to acidic pH transition in aqueous media |
Buyers formulating injectable biomaterials or drug delivery systems must select Fmoc-3-Pal-OH to achieve precise, stimuli-responsive gelation that standard phenylalanine cannot provide.
For radiolabeled somatostatin antagonists, the exact position of the pyridyl nitrogen significantly impacts the pharmacokinetic profile. Substitution with 3-pyridylalanine yields a specific hydrophilicity (logD = -2.5 ± 0.1) that sits optimally between the 2-Pal (logD = -2.3 ± 0.1) and 4-Pal (logD = -2.6 ± 0.1) isomers [1]. Crucially, the 3-Pal derivative demonstrates uniquely high stability in renal tissue, with over 60% of the peptide remaining intact 1 hour post-injection, a retention profile not observed with standard tyrosine or 2-Pal substitutions[1].
| Evidence Dimension | Hydrophilicity (logD) and tissue stability |
| Target Compound Data | 3-Pal: logD = -2.5 ± 0.1; >60% intact in renal tissue at 1h |
| Comparator Or Baseline | 2-Pal: logD = -2.3 ± 0.1; 4-Pal: logD = -2.6 ± 0.1 |
| Quantified Difference | 0.2 to 0.3 logD variance; superior localized metabolic stability |
| Conditions | In vivo distribution and chromatographic analysis of kidney homogenates |
Selecting the 3-Pal isomer over 2-Pal or 4-Pal is critical for developers of radiopharmaceuticals requiring prolonged, stable retention in specific target tissues.
When engineering receptor antagonists, modifying the aromatic ring can often degrade binding affinity. However, incorporating 3-pyridylalanine maintains excellent receptor recognition. In SST2 antagonist models, the 3-Pal derivative achieved a KD of 0.15 ± 0.01 nM, outperforming the L-2-Pal derivative (KD = 0.18 ± 0.02 nM) [1]. Furthermore, chirality and nitrogen positioning are strictly linked; the D-2-Pal derivative completely loses binding affinity, proving that the 3-position nitrogen is optimal for balancing enhanced polarity with the steric requirements of the hydrophobic binding pocket [1].
| Evidence Dimension | Receptor dissociation constant (KD) |
| Target Compound Data | 3-Pal derivative KD = 0.15 ± 0.01 nM |
| Comparator Or Baseline | L-2-Pal derivative KD = 0.18 ± 0.02 nM; D-2-Pal = total loss of binding |
| Quantified Difference | 16.6% improvement in binding affinity over the L-2-Pal isomer |
| Conditions | Saturation binding studies on SST2 receptors |
Procurement teams sourcing precursors for high-affinity peptide antagonists should prioritize Fmoc-3-Pal-OH to safely increase peptide polarity without sacrificing target binding strength.
In the synthesis of metal-organic peptide frameworks, the coordination vector of the pyridyl group dictates the macroscopic structure. Peptides incorporating 3-pyridylalanine (3pa) coordinate angularly with AgI to form discrete [Ag4L4]4+ catenanes [1]. In stark contrast, substituting with 4-pyridylalanine (4pa) shifts the coordination vector to a linear geometry, forcing the assembly into extended [Ag21L14]21+ peptide nanotubes [1]. This geometric divergence makes the two isomers strictly non-interchangeable for structural materials.
| Evidence Dimension | Resulting supramolecular architecture |
| Target Compound Data | 3-pyridylalanine forms discrete [Ag4L4]4+ catenanes |
| Comparator Or Baseline | 4-pyridylalanine forms extended [Ag21L14]21+ nanotubes |
| Quantified Difference | Transition from a 4-metal discrete cage to a 21-metal extended tube |
| Conditions | Self-assembly with AgI in controlled solvent conditions |
Materials scientists must procure the exact 3-Pal isomer when the design objective is a discrete nanoscale cage rather than an extended polymeric nanotube.
Fmoc-3-Pal-OH is the required precursor for synthesizing ultrashort peptide hydrogelators where controlled, in situ gelation is triggered by physiological pH shifts, a feature unattainable with standard Fmoc-Phe-OH [1].
Due to its specific logD (-2.5) and high metabolic stability (>60% intact at 1h), Fmoc-3-Pal-OH is the optimal aromatic substitute for engineering radiolabeled somatostatin antagonists requiring prolonged retention in renal tissues[2].
In bioinspired materials science, Fmoc-3-Pal-OH is selected over the 4-Pal isomer to provide the exact angular coordination vector needed to assemble discrete metal-peptide catenanes (e.g., [Ag4L4]4+) rather than extended nanotubes [3].
When medicinal chemists need to increase the aqueous solubility and polarity of a peptide drug without disrupting its fit in hydrophobic receptor pockets, Fmoc-3-Pal-OH serves as a high-affinity replacement for phenylalanine or tyrosine [2].